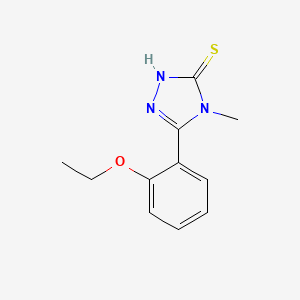

5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the ethoxyphenyl group and the thiol group in the structure of this compound contributes to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with methyl iodide to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrazine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Hydrazine derivatives.

Substitution: Various substituted triazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research indicates that derivatives of triazole compounds can inhibit the growth of various bacteria and fungi. A study demonstrated that 5-(2-Ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Triazole derivatives are known for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the modulation of apoptotic pathways, which could be explored further for therapeutic applications in cancer treatment .

Material Science

Corrosion Inhibition

The compound has been studied for its efficacy as a corrosion inhibitor in metal protection. Electrochemical studies reveal that this compound forms a protective layer on metal surfaces, significantly reducing corrosion rates in acidic environments. This property is particularly valuable in industries where metal integrity is critical .

Self-Assembled Monolayers

Research has shown that self-assembled monolayers (SAMs) formed from this compound exhibit promising electrochemical properties. These SAMs can enhance the stability and conductivity of electronic devices, making them suitable for applications in sensors and electronic components .

Agricultural Science

Fungicidal Properties

The compound's fungicidal activity has been explored as a potential agricultural fungicide. Field trials indicated that formulations containing this compound effectively reduced fungal infections in crops such as wheat and corn. This application highlights its potential role in sustainable agriculture practices .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Table 2: Corrosion Inhibition Efficiency

| Metal Type | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| Mild Steel | 0.75 | 85 |

| Copper | 0.50 | 78 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against various pathogens. The results indicated that the compound not only inhibited microbial growth but also displayed synergistic effects when combined with conventional antibiotics.

Case Study 2: Corrosion Studies

A series of electrochemical experiments were conducted to evaluate the corrosion inhibition properties of the compound on mild steel in sulfuric acid solutions. The results confirmed that the compound significantly reduced corrosion rates compared to untreated samples.

Mécanisme D'action

The mechanism of action of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting their function and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

- 4-fluoro-2-hydroxychalcones

Comparison

Compared to similar compounds, 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the thiol group and the triazole ring. These features contribute to its distinct reactivity and potential applications. For example, the thiol group allows for the formation of disulfide bonds, which can be useful in the development of biologically active molecules. The triazole ring provides stability and the ability to interact with various biomolecules, making it a valuable scaffold for drug design.

Activité Biologique

The compound 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is part of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized under acidic conditions to yield the desired triazole compound. This method allows for the introduction of various substituents that can enhance its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazole derivatives. The compound this compound exhibits significant activity against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 2 μg/mL |

| Escherichia coli | 1 - 4 μg/mL |

| Candida albicans | 0.25 - 1 μg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antibiotics and antifungal agents .

Anticancer Activity

Research has also indicated that this triazole derivative possesses anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Human melanoma (IGR39) | 10 |

| Triple-negative breast cancer (MDA-MB-231) | 15 |

| Pancreatic carcinoma (Panc-1) | 20 |

The selectivity towards cancer cells was notable, with lower toxicity observed in non-cancerous cell lines .

Enzyme Inhibition

The mechanism of action for many triazole compounds includes the inhibition of key enzymes involved in cell growth and proliferation. The thiol group in this compound is believed to interact with metal ions in enzymes such as:

- Carbonic Anhydrase

- Aromatase

- Cholinesterase

These interactions can disrupt normal cellular processes and contribute to its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study demonstrated that derivatives similar to this compound showed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than traditional antibiotics .

- Cytotoxicity in Cancer Models : In a comparative study involving various triazoles, this compound exhibited superior cytotoxicity against melanoma cells compared to other derivatives tested .

Propriétés

IUPAC Name |

3-(2-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-15-9-7-5-4-6-8(9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLGQMGJSHHOCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=S)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.